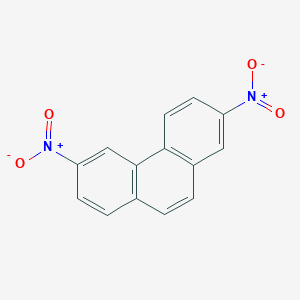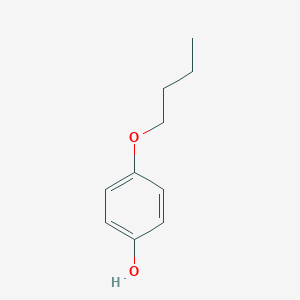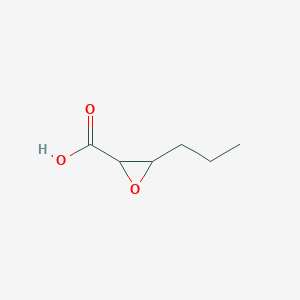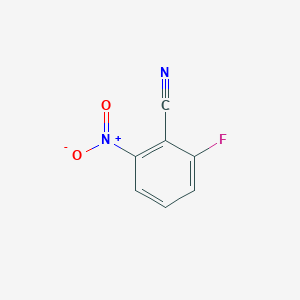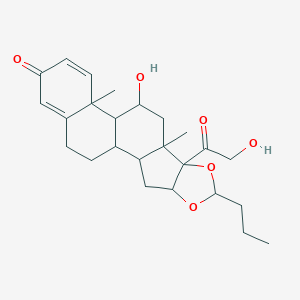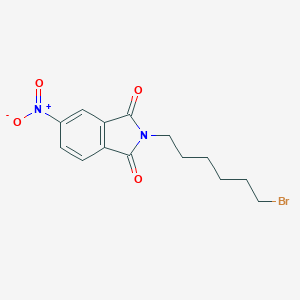
D-allose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- D-Allopyranose, also known as β-D-Allose, is a rare monosaccharide and an epimer of glucose at the C-3 position.
- It occurs naturally but is exceptionally uncommon in biological systems .
- Chemical formula: C6H12O6.
- Molecular weight: 180.16 g/mol.
- Melting point: 148-150°C.
- Optical rotation: +13.5° to +15.5° (20°C, 589 nm, c=4, H2O) .
Preparation Methods
- D-Allopyranose can be synthesized from D-glucose precursors.
- Specific synthetic routes and reaction conditions depend on the desired stereochemistry and functional group modifications.
- Industrial production methods are limited due to its rarity.
Chemical Reactions Analysis
- D-Allopyranose undergoes various reactions:
Oxidation: It can be oxidized to form aldaric acids.
Reduction: Reduction of the carbonyl group yields alditols.
Substitution: Allopyranose can participate in glycosylation reactions.
- Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., sodium borohydride), and glycosyl donors/acceptors.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in cell signaling and carbohydrate metabolism.
Medicine: Potential applications in drug design and glycoconjugate-based therapies.
Industry: Limited industrial applications due to its scarcity.
Mechanism of Action
- D-Allopyranose’s exact mechanism of action remains elusive.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- D-Allopyranose is unique due to its rarity.
- Similar compounds include other hexoses like D-glucose, D-mannose, and D-galactose.
Properties
CAS No. |
2595-97-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-IVMDWMLBSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
6038-51-3 2595-97-3 |
Synonyms |
allose allose, (D)-isomer allose, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




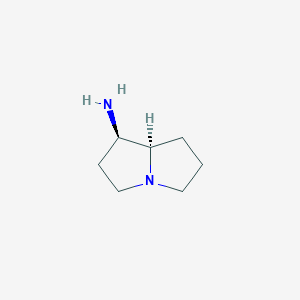
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

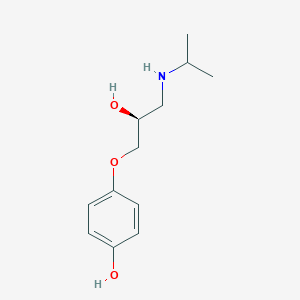
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
